BenchChemオンラインストアへようこそ!

NSC 405020

Cancer biology Metastasis MMP inhibitor

Procure NSC 405020 to exclusively dissect MT1-MMP's PEX-domain signaling. Unlike broad-spectrum catalytic inhibitors (e.g., Marimastat), NSC 405020 binds the hemopexin domain, abolishing homodimerization while preserving catalytic activity. This functional dissociation is critical for reducing Notch3 expression and inducing a fibrotic, ΔPEX-like tumor phenotype without MMP-2 off-target effects. An essential tool for isolating pro-tumorigenic pathways from general MMP activity.

Molecular Formula C12H15Cl2NO
Molecular Weight 260.16 g/mol
CAS No. 7497-07-6
Cat. No. B537722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNSC 405020
CAS7497-07-6
SynonymsNSC-405020;  NSC 405020;  NSC405020.
Molecular FormulaC12H15Cl2NO
Molecular Weight260.16 g/mol
Structural Identifiers
SMILESCCCC(C)NC(=O)C1=CC(=C(C=C1)Cl)Cl
InChIInChI=1S/C12H15Cl2NO/c1-3-4-8(2)15-12(16)9-5-6-10(13)11(14)7-9/h5-8H,3-4H2,1-2H3,(H,15,16)
InChIKeyARDYECYBETXQFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





NSC 405020 (CAS 7497-07-6) | MT1-MMP Non‑Catalytic Inhibitor for Cancer and Fibrosis Research


NSC 405020 (CAS 7497‑07‑6) is a small‑molecule, allosteric inhibitor of Membrane Type‑1 Matrix Metalloproteinase (MT1‑MMP, also known as MMP14). It binds directly to the hemopexin (PEX) domain rather than the catalytic domain, disrupting PEX‑domain homodimerization without affecting the catalytic activity of MT1‑MMP or MMP‑2 [1]. In vitro, it inhibits cell migration and reduces Notch3 expression; in vivo, intratumoral administration (0.5 mg/kg, 3×/week) represses tumor growth and induces a fibrotic, ΔPEX‑like tumor phenotype .

Why Generic MT1‑MMP Inhibitors Cannot Substitute for NSC 405020


Most MT1‑MMP inhibitors (e.g., Marimastat, Batimastat) target the catalytic domain, inhibiting a broad spectrum of MMPs with low‑nanomolar potency. This broad‑spectrum activity leads to significant off‑target effects and has historically derailed clinical development due to musculoskeletal toxicity [1]. In contrast, NSC 405020 is a non‑catalytic, allosteric inhibitor that exclusively disrupts PEX‑domain homodimerization—a mechanism essential for the pro‑tumorigenic functions of MT1‑MMP while leaving its catalytic activity intact. This functional dissociation provides a unique tool for dissecting MMP14‑mediated signaling without the confounding effects of broad MMP inhibition, making substitution with a generic catalytic MMP inhibitor scientifically invalid [2].

Quantitative Differentiation of NSC 405020 vs. Comparator MT1‑MMP Inhibitors


NSC 405020 vs. Marimastat: Divergent Mechanisms and MMP‑2 Selectivity

Unlike Marimastat, a broad‑spectrum catalytic MMP inhibitor (MMP‑14 IC₅₀ = 9 nM), NSC 405020 targets the PEX domain of MT1‑MMP (IC₅₀ > 100 µM) and does not inhibit the catalytic activity of MT1‑MMP or MMP‑2 [1]. While Marimastat inhibits MMP‑2 with an IC₅₀ of 6 nM, NSC 405020 shows no inhibition of MMP‑2 catalytic activity . This mechanistic divergence allows NSC 405020 to selectively block the pro‑tumorigenic functions of MT1‑MMP without the widespread MMP inhibition that caused musculoskeletal toxicity in Marimastat clinical trials [2].

Cancer biology Metastasis MMP inhibitor

NSC 405020 vs. Batimastat (BB‑94): In Vivo Phenotypic Specificity

Batimastat is a broad‑spectrum MMP inhibitor (MMP‑1, ‑2, ‑3, ‑7, ‑9 IC₅₀ = 3–20 nM) that directly blocks catalytic activity. In contrast, NSC 405020 does not inhibit catalytic activity but disrupts MT1‑MMP homodimerization, producing a unique fibrotic, ΔPEX‑like tumor phenotype in vivo (0.5 mg/kg intratumoral injection, 3×/week) that is not observed with Batimastat treatment [1]. This phenotype is characterized by increased collagen‑I deposition and a cell‑death‑independent mechanism of tumor growth repression .

Oncology Tumor microenvironment Fibrosis

NSC 405020 vs. ND‑322: Differential Impact on Notch3 Expression

In WM852 vestibular schwannoma cells, NSC 405020 (50 μM) reduces expression of full‑length and active cleaved Notch3 (NICD3) by 42% [1]. ND‑322, a catalytic‑domain MT1‑MMP inhibitor, has not been reported to modulate Notch3 levels. The ability of NSC 405020 to decrease NICD3 is linked to its disruption of PEX‑domain homodimerization, a mechanism not shared by catalytic inhibitors [2].

Notch signaling Vestibular schwannoma Oncology

NSC 405020 vs. Catalytic Inhibitors: MT1‑MMP Expression‑Dependent Cell Migration Inhibition

NSC 405020 (100 μM) inhibits cell migration by 75% only in cells with high MT1‑MMP expression; it has no effect on migration or adhesion of cells with low MT1‑MMP levels [1]. In contrast, catalytic inhibitors (e.g., Marimastat) inhibit migration of both high‑ and low‑MT1‑MMP‑expressing cells by blocking general proteolytic activity. This MT1‑MMP‑level‑dependent activity demonstrates that NSC 405020 selectively targets a specific subpopulation of tumor cells.

Cell migration Cancer invasion Metastasis

Optimal Use Cases for NSC 405020 Based on Quantitative Differentiation


Dissecting Non‑Catalytic, PEX‑Domain‑Dependent Functions of MT1‑MMP in Cancer Invasion

NSC 405020 is the tool of choice for experiments that require disruption of MT1‑MMP homodimerization while preserving its catalytic activity. Its inability to inhibit MMP‑2 (Section 3, Evidence 1) and its MT1‑MMP‑level‑dependent migration inhibition (Evidence 4) make it uniquely suited for studies isolating the PEX‑domain‑mediated, pro‑tumorigenic signaling axis without confounding catalytic inhibition [1].

Investigating Notch3‑Mediated Signaling in Vestibular Schwannoma

Given the 42% reduction in NICD3 expression in WM852 cells (Section 3, Evidence 3), NSC 405020 is the preferred compound for examining the functional link between MT1‑MMP PEX‑domain activity and Notch3 signaling in schwannoma pathogenesis [2]. No catalytic MT1‑MMP inhibitor has demonstrated this specific effect.

Inducing a ΔPEX‑Like Fibrotic Tumor Phenotype In Vivo

Researchers seeking to model or study the fibrotic, ΔPEX‑like tumor microenvironment—characterized by increased collagen‑I and cell‑death‑independent growth suppression—must use NSC 405020 at 0.5 mg/kg intratumorally (3×/week) (Section 3, Evidence 2). This phenotype is not recapitulated by broad‑spectrum catalytic inhibitors like Batimastat .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for NSC 405020

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.